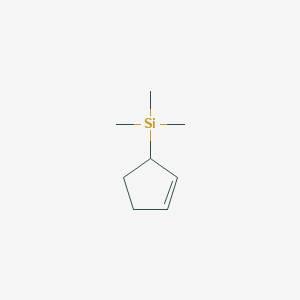

3-(Trimethylsilyl)cyclopentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopent-2-en-1-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Si/c1-9(2,3)8-6-4-5-7-8/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHNKPHOTZMXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375374 | |

| Record name | 3-(TRIMETHYLSILYL)CYCLOPENTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14579-08-9 | |

| Record name | 3-(TRIMETHYLSILYL)CYCLOPENTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trimethylsilyl)cyclopentene: Properties, Reactivity, and Synthetic Utility

This guide offers a comprehensive technical overview of 3-(Trimethylsilyl)cyclopentene, a versatile organosilicon compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind its chemical behavior and its strategic application in modern organic synthesis.

Introduction: The Strategic Value of an Allylsilane

This compound belongs to the class of allylsilanes, which are powerful intermediates in organic synthesis. The strategic placement of the trimethylsilyl (TMS) group adjacent to a double bond imparts unique reactivity that allows for regio- and stereocontrolled carbon-carbon bond formation.[1] Unlike more reactive organometallic reagents, allylsilanes like this compound offer a desirable balance of stability and nucleophilicity, making them robust and reliable reagents in complex synthetic pathways.[1][2] They are generally stable towards moisture and oxygen, and their reactions can often be monitored by NMR spectroscopy due to the distinct signal of the TMS protons.[2] This guide will elucidate the core chemical properties, synthesis, and reaction mechanisms that underpin the utility of this specific cyclic allylsilane.

Physicochemical and Safety Profile

A thorough understanding of a reagent's physical properties and safety requirements is a prerequisite for its effective and safe implementation in any experimental setting.

Physical Properties

This compound is a colorless liquid with properties that make it suitable for a variety of standard organic reaction conditions.

| Property | Value | Source |

| CAS Number | 14579-08-9 | [3] |

| Molecular Formula | C₈H₁₆Si | [] |

| Molecular Weight | 140.30 g/mol | [] |

| Boiling Point | 144 °C | [3][] |

| Density | 0.823 g/mL | [3][] |

| Refractive Index (n²⁰/D) | 1.4560 | [3] |

| Flash Point | 26 °C | [3] |

Safety and Handling

As a flammable liquid, appropriate precautions must be taken when handling this compound.

| Hazard Information | Precautionary Measures |

| GHS Hazard Statements | H225: Highly flammable liquid and vapour. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Handling | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use non-sparking tools and take action to prevent static discharges. Wear protective gloves, clothing, and eye/face protection.[5] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. For long-term stability and to prevent peroxide formation, refrigeration is recommended.[5][6] |

| Incompatibility | Strong oxidizing agents.[5][6] |

Spectroscopic Characterization

The structural identity and purity of this compound are typically confirmed using a combination of NMR, IR, and mass spectrometry.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | A prominent singlet for the nine TMS protons (Si(CH₃)₃) is expected at ~0.0-0.2 ppm. Olefinic protons of the cyclopentene ring would appear in the range of ~5.5-6.0 ppm, with allylic and aliphatic protons appearing at distinct chemical shifts further upfield. |

| ¹³C NMR | The TMS carbons will produce a signal near 0 ppm. The sp² carbons of the double bond will be found in the ~120-140 ppm region, while the sp³ carbons will be in the upfield aliphatic region. |

| Infrared (IR) Spectroscopy | The spectrum will be dominated by C-H stretching vibrations from the alkyl and vinyl groups (~2850-3000 cm⁻¹ and ~3030 cm⁻¹, respectively). A C=C stretching vibration should be observable in the 1600-1680 cm⁻¹ region.[7] The Si-C bond vibrations appear in the fingerprint region. |

| Mass Spectrometry (MS) | Under electron ionization (EI), a characteristic and often abundant fragment ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ cation, is a key indicator of the trimethylsilyl group.[8] The molecular ion peak [M]⁺ would be observed at m/z 140. |

Synthesis of this compound

The synthesis of allylsilanes can be achieved through various methods. Modern catalytic approaches are often favored for their efficiency and selectivity.

General Synthetic Strategies

Several robust methods exist for the formation of allylsilanes:

-

From Allylic Halides/Alcohols: Reaction of an appropriate cyclopentenyl precursor (e.g., 3-chlorocyclopentene) with a silylating agent, often involving a Grignard reagent or other organometallic intermediates.

-

Catalytic Silylation: Palladium- or nickel-catalyzed reactions using allylic alcohols and disilanes or silylzinc reagents offer mild and highly regioselective routes to allylsilanes.[9]

-

Hydrosilylation: Copper-catalyzed hydrosilylation of conjugated dienes like cyclopentadiene can also provide access to these structures.[9]

Example Protocol: Palladium-Catalyzed Allylic Silylation

This protocol is a representative example of a modern, efficient method for synthesizing allylsilanes, adapted from established literature procedures.[9]

Objective: To synthesize this compound from 3-cyclopenten-1-ol and hexamethyldisilane.

Materials:

-

3-Cyclopenten-1-ol

-

Hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) to anhydrous toluene. Stir the mixture for 15 minutes at room temperature to form the active catalyst complex.

-

Reagent Addition: To the catalyst solution, add 3-cyclopenten-1-ol (1.0 equivalent) followed by hexamethyldisilane (1.2 equivalents) via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter it through a short plug of silica gel to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by fractional distillation or flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Mechanistic Principles

The reactivity of this compound is dominated by its identity as an allylsilane. The C-Si bond is highly electron-releasing and capable of stabilizing a positive charge at the β-position through a phenomenon known as σ-π hyperconjugation.[2] This electronic effect is the cornerstone of its synthetic utility.

Caption: A typical experimental workflow for the synthesis of this compound.

Electrophilic Substitution (Hosomi-Sakurai Reaction)

The most significant reaction of allylsilanes is their Lewis acid-promoted addition to electrophiles. An electrophile attacks the double bond at the γ-carbon (the carbon furthest from the TMS group), generating a carbocation intermediate. This cation is stabilized by the adjacent C-Si bond. A subsequent, irreversible loss of the silyl group forms a new double bond and completes the reaction.[1][2]

This process results in a regiospecific transformation where the carbon-carbon bond forms exclusively at the γ-position of the allylsilane, and the double bond shifts.[1]

Caption: Mechanism of Lewis acid-catalyzed electrophilic substitution on an allylsilane.

Causality of Experimental Choice: The choice of Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) is critical.[1] Stronger Lewis acids are required for less reactive electrophiles. The stoichiometry can range from catalytic to stoichiometric depending on the substrate, as the Lewis acid may coordinate with the electrophile or the product. The reaction is typically performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions.

Common electrophiles include:

-

Carbonyl Compounds (Aldehydes and Ketones): Yielding homoallylic alcohols.[1]

-

Acetals and Ketals: Reacting cleanly to give homoallylic ethers.[2]

-

α,β-Unsaturated Ketones: Undergoing conjugate addition to yield δ,ε-enones.[1]

-

Iminium Ions: Providing access to homoallylic amines.[2]

Cycloaddition Reactions

The electron-rich double bond of this compound can participate in various cycloaddition reactions. These reactions are valuable for constructing more complex cyclic and polycyclic frameworks, leveraging the directing and stabilizing effects of the TMS group.[10][11]

Applications in Drug Development and Organic Synthesis

The ability to form C-C bonds with high regiocontrol makes this compound a valuable building block in the synthesis of complex molecules, including natural products and pharmaceutical agents.

-

Five-Membered Ring Annulation: It serves as a key reagent in annulation strategies to construct functionalized cyclopentane and cyclopentene rings, which are common motifs in bioactive molecules.[10][11][12]

-

Stereocontrolled Synthesis: When chiral electrophiles or catalysts are used, the addition reactions can proceed with high diastereoselectivity, enabling the construction of specific stereocenters.

-

Masked Enolate Equivalent: The allylsilane functionality can be considered a masked enolate. After the addition reaction, the newly formed double bond can be cleaved via ozonolysis to reveal a carbonyl group, expanding its synthetic versatility.[2]

Conclusion

This compound is more than a simple organosilicon compound; it is a strategic tool for precise and reliable molecular construction. Its stability, coupled with the predictable and powerful reactivity imparted by the allylsilane functional group, ensures its place in the modern synthetic chemist's toolkit. A thorough understanding of the mechanistic principles governing its reactions, particularly the stabilizing effect of the silicon on β-carbocations, allows researchers to harness its full potential in the efficient synthesis of complex and high-value chemical entities.

References

-

Reaction of allylsilane with β,γ-unsaturated α-ketoesters and their... - ResearchGate. (n.d.). Retrieved from [Link]

-

Sakurai, H. (1982). REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNTHESIS. Pure and Applied Chemistry, 54(1), 1-22. Retrieved from [Link]

-

Electrophilic substitution of unsaturated silanes - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of allylsilanes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Sakurai, H. (1982). Reactions of allylsilanes and application to organic synthesis. Pure and Applied Chemistry. Retrieved from [Link]

-

Billington, D. C., Kerr, W. J., & Pauson, P. L. (1988). Formation and reactivity of trimethylsilylmethyl cyclopentenones. Journal of Organometallic Chemistry, 341(1–3), 181–185. Retrieved from [Link]

-

SAFETY DATA SHEET - Oakwood Chemical. (2012, March 13). Retrieved from [Link]

-

Danheiser, R. L., Carini, D. J., & Basak, A. (1981). (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. Journal of the American Chemical Society, 103(6), 1604–1606. Retrieved from [Link]

-

Danheiser, R. L., Carini, D. J., & Basak, A. (1981). (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. Journal of the American Chemical Society. Retrieved from [Link]

-

Trimethylsilyl cyclopentadiene - Wikipedia. (n.d.). Retrieved from [Link]

-

ChemInform Abstract: (TRIMETHYLSILYL)CYCLOPENTENE ANNULATION: A REGIOCONTROLLED APPROACH TO THE SYNTHESIS OF FIVE‐MEMBERED RINGS. (1981). Chemischer Informationsdienst. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211. Retrieved from [Link]

-

Cyclopentane synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Horvath, G., & Ambrus, G. (1975). Studies in organic mass spectrometry. XIX The fragmentation of the trimethylsilyl derivatives of some 2,3-dialkyl-1,4-cyclopentanediols. Biomedical Mass Spectrometry. Retrieved from [Link]

-

cis-3-Trimethyl cyclopentene - PubChem. (n.d.). Retrieved from [Link]

-

(Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings - Scilit. (n.d.). Retrieved from [Link]

-

3-Methylcyclopentene - PubChem. (n.d.). Retrieved from [Link]

-

Cyclopentene, 3-methyl- - NIST WebBook. (n.d.). Retrieved from [Link]

-

(R)-3,3,6-Trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan - MDPI. (n.d.). Retrieved from [Link]

-

mass spectrum of cyclopentane - Doc Brown. (n.d.). Retrieved from [Link]

-

infrared spectrum of cyclopentane - Doc Brown. (n.d.). Retrieved from [Link]

-

Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews. Retrieved from [Link]

-

Wang, J. (2015). Advances in the Application of Trimethylsilyl Cyanide for Organic Synthesis. Current Organic Synthesis. Retrieved from [Link]

-

Infrared Spectroscopy - University of Calgary. (n.d.). Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 14579-08-9 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 8. researchgate.net [researchgate.net]

- 9. Allylsilane synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings | Semantic Scholar [semanticscholar.org]

- 12. (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings | Scilit [scilit.com]

A-Z Guide to 3-(Trimethylsilyl)cyclopentene: Synthesis, Characterization, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-(trimethylsilyl)cyclopentene, a valuable organosilane intermediate in organic synthesis. We will explore its synthesis via the silylation of cyclopentadienyl anion, detail the underlying reaction mechanism, provide a step-by-step experimental protocol, and outline the analytical techniques required for its thorough characterization. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary for the successful preparation and validation of this versatile chemical building block.

Core Concepts: Synthesis Strategy and Rationale

The most common and efficient route to this compound involves the reaction of a cyclopentadienyl anion with an electrophilic silicon source, typically chlorotrimethylsilane. This approach is favored due to the ready availability of starting materials and the high yields often achieved.

Generation of the Cyclopentadienyl Anion

Cyclopentadiene is not aromatic, but its deprotonation at the methylene bridge yields the cyclopentadienyl anion, a stable, aromatic, and highly nucleophilic species.[1][2] The exceptional stability of this anion is due to its cyclic, planar structure containing 6 π-electrons, conforming to Hückel's rule for aromaticity.

The choice of base for this deprotonation is critical. Strong bases such as organolithium reagents (e.g., n-butyllithium) or sodium hydride are commonly employed to ensure complete and rapid formation of the anion.[1][3] The reaction is typically performed in an inert, anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent protonation of the highly basic anion.

Electrophilic Quench with Chlorotrimethylsilane

Once formed, the cyclopentadienyl anion readily attacks the electrophilic silicon atom of chlorotrimethylsilane (TMS-Cl). This nucleophilic substitution reaction displaces the chloride leaving group, forming the new carbon-silicon bond and yielding a mixture of silylated cyclopentadiene isomers. Subsequent thermal or acid-catalyzed rearrangement typically leads to the desired this compound as the major product.

Reaction Mechanism and Workflow Visualization

The overall transformation can be visualized as a two-step process: deprotonation followed by nucleophilic attack.

Reaction Pathway

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from initial setup to final product analysis.

Caption: Step-by-step experimental workflow for synthesis and purification.

Detailed Experimental Protocol

This protocol is a representative example. Researchers should always consult primary literature and perform their own risk assessments.

Materials:

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Chlorotrimethylsilane (TMS-Cl), distilled

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Pentane or Hexane

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet/outlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Addition: Charge the flask with anhydrous THF. Add freshly cracked cyclopentadiene via syringe. Cool the stirred solution to 0°C using an ice-water bath.

-

Anion Formation: Add n-butyllithium solution dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5°C. A color change and/or precipitation of the lithium cyclopentadienide salt may be observed. Stir the mixture at 0°C for an additional 30 minutes after the addition is complete.

-

Silylation: Add distilled chlorotrimethylsilane dropwise to the anion suspension at 0°C.[4] A noticeable reaction, often the dissolution of the precipitate, should occur.

-

Reaction Completion: After the TMS-Cl addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

Workup: Cool the mixture back to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.

-

Extraction and Drying: Extract the aqueous layer with pentane (or a similar nonpolar solvent) three times. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. Actual chemical shifts (δ) may vary slightly based on the solvent and instrument used.

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | δ (ppm), TMS | ~ 5.8-6.0 (m, 2H, vinylic CH =CH ) |

| δ (ppm) | ~ 2.9-3.1 (m, 1H, allylic/silylated CH ) | |

| δ (ppm) | ~ 2.2-2.4 (m, 2H, allylic CH ₂) | |

| δ (ppm) | ~ 0.0-0.1 (s, 9H, Si(CH ₃)₃) | |

| ¹³C NMR | δ (ppm) | ~ 135-140 (olefinic C H) |

| δ (ppm) | ~ 35-40 (allylic C H₂) | |

| δ (ppm) | ~ 30-35 (allylic/silylated C H) | |

| δ (ppm) | ~ -2 to -3 (Si(C H₃)₃) | |

| IR | ν (cm⁻¹) | ~ 3050 (C-H stretch, sp²) |

| ν (cm⁻¹) | ~ 2950, 2850 (C-H stretch, sp³) | |

| ν (cm⁻¹) | ~ 1610 (C=C stretch) | |

| ν (cm⁻¹) | ~ 1250, 840 (Si-C stretch) | |

| Mass Spec. | m/z | 140 (M⁺), 125 (M⁺ - CH₃) |

Note: NMR data is predicted based on analogous structures and general principles. For comparison, the vinylic protons in cyclopentene appear around 5.7 ppm, and the allylic protons are around 2.3 ppm.[5] The trimethylsilyl group typically appears as a sharp singlet at ~0 ppm in ¹H NMR.

Conclusion

The synthesis of this compound via the silylation of the cyclopentadienyl anion is a robust and reliable method for producing this important synthetic intermediate. Careful execution under anhydrous and inert conditions is paramount to achieving high yields. The characterization techniques outlined provide a clear pathway for verifying the structural integrity and purity of the final product, ensuring its suitability for subsequent applications in research and development.

References

-

Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved from [Link]

-

Danheiser, R. L., Tsai, Y.-M., & Fink, D. M. (n.d.). A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. Organic Syntheses. Retrieved from [Link]

-

Trost, B. M., & Chan, D. M. T. (1981). (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. Journal of the American Chemical Society, 103(19), 5972–5974. [Link]

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 27: Ketones. (2001). Georg Thieme Verlag.

-

Chemistry Stack Exchange. (2018). How does chloroform react with cyclopentadiene in base?. Retrieved from [Link]

-

VTechWorks. (2001). Synthesis and Characterization of Cyclopentadienyl Transition Metal Complexes Bearing Tetrafluoropyridyl Substituents. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022). How does cyclopentadienyl anion act as reducing agent?. Retrieved from [Link]

Sources

Spectroscopic Data of 3-(Trimethylsilyl)cyclopentene: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-(trimethylsilyl)cyclopentene, a valuable organosilane intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and reaction monitoring. The guide will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique structure combining a five-membered cycloalkene ring with a bulky and electronically influential trimethylsilyl (TMS) group. This combination dictates its reactivity and gives rise to a distinct spectroscopic fingerprint. Understanding these spectral characteristics is paramount for confirming its synthesis and purity.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The proton NMR spectrum is anticipated to show distinct signals for the vinyl, allylic, and aliphatic protons of the cyclopentene ring, as well as a characteristic singlet for the trimethylsilyl group.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Utilize a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data (in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1, H2 (Vinyl) | 5.5 - 6.0 | m | J(H1,H2) ≈ 5.5 (cis), J(H1,H5) ≈ 2.0, J(H2,H3) ≈ 2.0 |

| H3 (Allylic) | 2.2 - 2.6 | m | |

| H4 (Aliphatic) | 1.8 - 2.2 | m | |

| H5 (Allylic, Si-CH) | 1.5 - 1.9 | m | |

| Si(CH₃)₃ | ~0.1 | s |

Interpretation:

-

The vinyl protons (H1, H2) are expected to be the most downfield due to the sp² hybridization of the carbons they are attached to.[1] Their chemical shift will be influenced by the electron-donating nature of the silyl group.

-

The allylic protons (H3) will appear at a lower field than the aliphatic protons due to their proximity to the double bond.

-

The proton on the carbon bearing the TMS group (H5) will be shifted upfield relative to a typical allylic proton due to the electropositive nature of silicon.

-

The trimethylsilyl protons will appear as a sharp, intense singlet at a very high field (around 0.1 ppm), a hallmark of TMS groups.[2]

Caption: Correlation of functional groups to predicted IR absorptions.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which can be used for confirmation of its identity.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or, more commonly, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method that will induce fragmentation.

-

Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Fragmentation:

| m/z Value | Proposed Fragment | Comments |

| 140 | [M]⁺ | Molecular Ion |

| 125 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety. |

| 73 | [Si(CH₃)₃]⁺ | A very common and often base peak for TMS compounds. [3] |

| 67 | [C₅H₇]⁺ | Loss of the trimethylsilyl radical. |

Interpretation:

-

The molecular ion peak ([M]⁺) at m/z 140 should be observable, confirming the molecular weight of the compound.

-

A prominent peak at [M-15]⁺ (m/z 125) is expected, corresponding to the loss of a methyl radical from the TMS group. This is a characteristic fragmentation pathway for trimethylsilyl compounds. [4]* The base peak is likely to be at m/z 73 , corresponding to the stable trimethylsilyl cation, [Si(CH₃)₃]⁺. [3]* A significant peak at m/z 67 would represent the cyclopentenyl cation, formed by the cleavage of the C-Si bond.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for the unambiguous identification of this compound. The predicted data in this guide, based on established principles and data from analogous structures, serves as a robust framework for interpreting experimental results. The characteristic upfield signals of the trimethylsilyl group in both ¹H and ¹³C NMR, coupled with its signature absorptions in the IR spectrum and its predictable fragmentation in mass spectrometry, make this compound readily identifiable to the trained analytical chemist.

References

-

Guslev, V. G., et al. (2003). The vibrational spectra of 3,3-dimethyl-1-(trimethylsilyl)cyclopropene. Journal of Molecular Structure, 651-653, 303-311. Available at: [Link]

-

Merino, P., et al. (2023). (R)-3,3,6-Trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan. Molbank, 2023(2), M1629. Available at: [Link]

-

Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. Available at: [Link]

-

Horvath, G. (1976). Studies in organic mass spectrometry. XIX The fragmentation of the trimethylsilyl derivatives of some 2,3-dialkyl-1,4-cyclopentanediols. Biomedical Mass Spectrometry, 3(1), 4-13. Available at: [Link]

-

Harvey, D. J., & Vouros, P. (2019). Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives. Mass Spectrometry Reviews. Available at: [Link]

-

Organic Syntheses. (2023). Organic Syntheses Procedure. Available at: [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Billington, D. C., Kerr, W. J., & Pauson, P. L. (1988). Formation and reactivity of trimethylsilylmethyl cyclopentenones. Journal of Organometallic Chemistry, 341(1–3), 181–185. Available at: [Link]

-

NIST. (n.d.). Cyclopentene, 3-methyl-. NIST WebBook. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern. Available at: [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]

-

Dickhaut, J., & Giese, B. (1992). tris(trimethylsilyl)silane. Organic Syntheses, 70, 164. Available at: [Link]

-

Powers, D. C., & Lee, E. (2020). Long-Range Coupling in Cyclic Silanes. Dalton Transactions, 49(40), 14099-14106. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

PubChem. (n.d.). 3-Methylcyclopentene. PubChem. Available at: [Link]

-

Danheiser, R. L., Carini, D. J., & Basak, A. (1981). (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. Journal of the American Chemical Society, 103(6), 1604–1606. Available at: [Link]

-

Danheiser, R. L., Carini, D. J., & Basak, A. (1981). (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. Semantic Scholar. Available at: [Link]

Sources

An In-depth Technical Guide to 3-(Trimethylsilyl)cyclopentene: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 3-(Trimethylsilyl)cyclopentene, a versatile organosilicon compound. Designed for researchers, synthetic chemists, and professionals in drug development, this document delves into the core chemical principles, validated synthetic protocols, and strategic applications of this valuable chemical intermediate. We will explore the causality behind its synthesis and reactivity, offering field-proven insights grounded in authoritative scientific literature.

Compound Identification and Physicochemical Properties

This compound is an allylsilane featuring a five-membered carbocyclic ring. Its unique structural and electronic properties, conferred by the trimethylsilyl (TMS) group, make it a valuable reagent in organic synthesis.

** IUPAC Name:** cyclopent-2-en-1-yl(trimethyl)silane[1][2]

Synonyms:

-

3-Trimethylsilyl-1-cyclopentene

-

2-Cyclopentenyltrimethylsilane

The key physicochemical and spectroscopic data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆Si | [1][2] |

| Molecular Weight | 140.3 g/mol | [1][2] |

| Boiling Point | 144 °C | [1][2] |

| Density | 0.823 g/mL | [1][2] |

| Refractive Index | 1.4560 | [2] |

| Flash Point | 26 °C | [2] |

| ¹H NMR (Predicted) | Singlet ~0.1 ppm (9H, Si(CH₃)₃); Multiplets for cyclopentene protons | [3][4] |

| ¹³C NMR (Predicted) | Signal ~-2 ppm (Si(CH₃)₃); Signals for cyclopentene carbons | [3] |

| IR Spectroscopy | C-H stretch (~2850-3000 cm⁻¹), C=C stretch (~1600-1680 cm⁻¹), Si-C stretch | [5][6] |

| Mass Spectrometry | Characteristic fragment at m/z 73 ([Si(CH₃)₃]⁺) | [7][8] |

Synthesis via Danheiser Annulation: A Regiocontrolled Approach

The premier method for synthesizing substituted trimethylsilylcyclopentenes is the Danheiser Annulation . This powerful [3+2] cycloaddition strategy provides a regiocontrolled route to five-membered rings.[9][10][11] The reaction involves the Lewis acid-catalyzed union of an α,β-unsaturated ketone with a trialkylsilylallene.[9][10]

Mechanistic Causality

The success of the Danheiser annulation hinges on the electronic properties of the organosilicon starting material. The reaction is initiated by the activation of the α,β-unsaturated ketone with a Lewis acid (e.g., titanium tetrachloride, TiCl₄), rendering the β-carbon highly electrophilic. The allenylsilane then acts as a nucleophile.

The key to the reaction's regioselectivity lies in the stabilization of the resulting vinyl carbocation intermediate by the silicon atom through a phenomenon known as the β-silicon effect . This effect involves hyperconjugation between the carbon-silicon (C-Si) σ-bond and the empty p-orbital of the carbocation, which significantly stabilizes the positive charge. This stabilization dictates the orientation of the initial attack and ensures a specific cyclization pathway, leading to the thermodynamically favored silylcyclopentene product.

The diagram below illustrates the logical workflow of the Danheiser Annulation mechanism.

Caption: Logical workflow of the Danheiser Annulation.

Experimental Protocol: A Validated Methodology

The following protocol is adapted from a well-established procedure for [3+2] annulation and serves as a self-validating system for the synthesis of silylcyclopentene derivatives.[3][12]

Materials:

-

Cyclopentenone (or other α,β-unsaturated ketone)

-

Trimethylsilylallene

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

Water, Saturated Sodium Chloride Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Apparatus Setup: Flame-dry a three-necked, round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet. Maintain a dry nitrogen atmosphere throughout the reaction.[12]

-

Initial Charging: Charge the flask with the α,β-unsaturated ketone (1.0 eq), trimethylsilylallene (1.05 eq), and anhydrous DCM. Cool the mixture to -78 °C using a dry ice/acetone bath.[12]

-

Lewis Acid Addition: Add a solution of titanium tetrachloride (1.2 eq) in DCM dropwise to the cooled reaction mixture over approximately 1 hour, ensuring the internal temperature does not rise significantly.[12]

-

Reaction Progression: After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes. Then, remove the cooling bath and allow the mixture to warm to 0 °C.[12]

-

Aqueous Quench: Slowly pour the reaction mixture into a vigorously stirred biphasic mixture of diethyl ether and water. This step is crucial for hydrolyzing the titanium complexes and must be performed with care.[12]

-

Extraction and Workup: Separate the aqueous phase and extract it twice with diethyl ether. Combine the organic layers, wash with water and then with saturated sodium chloride solution.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product via vacuum distillation or column chromatography to yield the pure this compound derivative.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its nature as an allylsilane. Allylsilanes are powerful intermediates that undergo highly regioselective electrophilic substitution.[1][13][14]

Electrophilic Substitution

The defining reaction of allylsilanes is their reaction with electrophiles (E⁺). The electrophile exclusively attacks the γ-carbon of the allylic system (the carbon double-bonded to the silyl-bearing carbon). This is followed by the elimination of the silyl group, resulting in a rearranged alkene where the double bond has shifted.[1][14] This predictable reactivity allows for the precise installation of various functional groups.

The diagram below illustrates this fundamental reactivity principle.

Sources

- 1. scispace.com [scispace.com]

- 2. This compound CAS#: 14579-08-9 [amp.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1-(Trimethylsiloxy)cyclopentene(19980-43-9) 1H NMR [m.chemicalbook.com]

- 5. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. synarchive.com [synarchive.com]

- 10. Danheiser annulation - Wikipedia [en.wikipedia.org]

- 11. Danheiser annulation - Wikiwand [wikiwand.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. organicreactions.org [organicreactions.org]

- 14. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]

3-(Trimethylsilyl)cyclopentene reactivity with electrophiles

An In-depth Technical Guide to the Electrophilic Reactivity of 3-(Trimethylsilyl)cyclopentene

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the reactivity of this compound with a range of electrophiles. Moving beyond a simple recitation of reactions, this document delves into the fundamental electronic principles governing the system's behavior, with a particular focus on the profound influence of the β-silyl effect. We will dissect the causality behind the observed regioselectivity and stereoselectivity in key transformations such as protodesilylation, halogenation, epoxidation, and acylation. This guide is intended for researchers, synthetic chemists, and drug development professionals who seek to leverage the unique and powerful reactivity of allylic silanes in the construction of complex molecular architectures. Detailed, field-proven experimental protocols and mechanistic visualizations are provided to bridge theoretical understanding with practical application.

Introduction: The Strategic Value of the Allylsilane Moiety

This compound is a member of the allylsilane family, a class of organosilicon compounds that serve as versatile and powerful intermediates in organic synthesis. At first glance, it is an unassuming cyclic alkene. However, the presence of the trimethylsilyl (TMS) group transforms its reactivity profile, turning it into a highly predictable and controllable synthetic building block.

The synthetic utility of allylsilanes stems from their ability to react with electrophiles in a process that typically results in the substitution of the silyl group, effectively transferring the allyl fragment to the electrophile.[1][2] This process, known as an SE' reaction (electrophilic substitution with allylic rearrangement), is characterized by exceptional regiocontrol. The position of the silyl group dictates the site of new bond formation, providing a level of predictability that is highly sought after in multistep synthesis.[3] This guide will illuminate the core principles that enable this control and demonstrate its application in various reaction classes.

The Core Principle: Understanding the β-Silyl Effect

The remarkable reactivity of this compound is almost entirely governed by a phenomenon known as the β-silicon effect . This effect describes the stabilization of a positive charge on a carbon atom that is beta (β) to the silicon atom.[4][5]

When an electrophile (E⁺) attacks the double bond of this compound, it preferentially adds to the C5 carbon (the γ-carbon relative to silicon). This addition generates a carbocation intermediate where the positive charge resides on the C4 carbon, which is β to the silicon atom.[1] This specific carbocation is significantly stabilized through hyperconjugation between the high-energy, electron-rich carbon-silicon (C-Si) σ-bond and the adjacent empty p-orbital of the carbocationic center.[1][6] This orbital overlap delocalizes the positive charge, dramatically lowering the energy of the transition state and accelerating the reaction along this specific pathway. The C-Si bond is a better σ-donor than a C-H or C-C bond, making this stabilization particularly effective.[4] The final step involves the elimination of the trimethylsilyl group, typically facilitated by a nucleophile, to form the substituted cyclopentene product.

Caption: The β-silyl effect directs electrophilic attack and stabilizes the key carbocation intermediate.

Key Reactions and Mechanistic Considerations

The β-silyl effect provides a unified framework for understanding the reactivity of this compound with a wide variety of electrophiles. While the specific reagents and conditions may change, the underlying mechanistic pathway is remarkably consistent.

Protodesilylation

The reaction with a protic acid is the simplest manifestation of the SE' reaction. Treatment of this compound with an acid, such as trifluoroacetic acid (TFA), results in the clean replacement of the TMS group with a hydrogen atom.[7][8]

-

Mechanism: The proton acts as the electrophile, adding to the γ-carbon to form the β-stabilized carbocation. The conjugate base (e.g., CF₃COO⁻) then facilitates the elimination of the silyl group, yielding cyclopentene.

-

Significance: This reaction is not only a textbook example of the SE' mechanism but can also be used to introduce isotopic labels (e.g., using deuterated acids) at a specific position. Studies on related cyclohexenylsilanes have shown that this type of reaction often proceeds with high anti-stereoselectivity, where the electrophile and the leaving silyl group depart from opposite faces of the molecule.[8]

Halogenation

Electrophilic halogens, such as bromine (Br₂) and chlorine (Cl₂), react readily with this compound. Unlike simple alkenes where dihalogenation is the primary outcome, allylsilanes often yield the allylic halide.[3]

-

Mechanism: The reaction proceeds via the standard SE' pathway. For example, Br₂ becomes polarized, and the electrophilic "Br⁺" attacks the γ-carbon. The resulting β-carbocation is then trapped by the bromide ion (Br⁻), which attacks the silicon atom to promote elimination of trimethylsilyl bromide (TMSBr) and form 3-bromocyclopentene.

-

Causality: The driving force for substitution over addition is the exceptional stability of the β-silyl carbocation intermediate. This pathway is lower in energy than the formation of a bridged halonium ion intermediate that would lead to a dihalide addition product.[9][10]

Epoxidation

The reaction of this compound with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) leads to the formation of an epoxide. Kinetic studies on related silylated cycloalkenes have revealed interesting electronic effects.[11]

-

Reactivity: The presence of the TMS group makes the double bond more nucleophilic than in unsubstituted cyclopentene, leading to a faster epoxidation rate. However, the effect is less pronounced than that of an electron-donating alkyl group.[11] This suggests the silyl group is activating compared to hydrogen but deactivating relative to a methyl group for this specific transformation.[11]

-

Stereoselectivity: In cyclic systems, the stereochemical outcome of epoxidation can be influenced by steric hindrance. The bulky TMS group can direct the incoming peroxy acid to the opposite face of the ring, potentially leading to high diastereoselectivity.

Acylation and Alkylation

Carbon-carbon bond formation is a cornerstone of organic synthesis. This compound can react with carbon electrophiles, such as acyl chlorides or alkyl halides, in the presence of a Lewis acid catalyst (e.g., TiCl₄, AlCl₃).

-

Mechanism: The Lewis acid activates the electrophile (e.g., forming a highly reactive acylium ion from an acyl chloride). This potent electrophile is then attacked by the γ-carbon of the allylsilane. The subsequent elimination of the silyl group, driven by the formation of a stable silicon-halogen bond, yields the corresponding acylated or alkylated cyclopentene.

-

Application: This reaction is particularly valuable for constructing functionalized five-membered rings, a common motif in natural products and pharmaceuticals. The Danheiser annulation, for example, is a powerful related strategy that uses allenylsilanes to construct silyl-functionalized cyclopentenes from α,β-unsaturated ketones.[12][13]

Quantitative Data Summary

| Electrophile (E⁺) | Catalyst / Conditions | Product Type | Typical Yield | Reference Insight |

| H⁺ (from TFA) | CH₂Cl₂, 0 °C to RT | Protodesilylation | > 90% | Proceeds with anti-stereoselectivity in cyclic systems.[8] |

| Br₂ | CCl₄, 0 °C | Allylic Bromination | 70-85% | Substitution is favored over addition due to β-silyl effect.[3] |

| m-CPBA | CH₂Cl₂, 0 °C | Epoxidation | ~75% | Silyl group is activating compared to H, but deactivating vs. Me.[11] |

| RCOCl (Acyl Chloride) | TiCl₄, -78 °C | Allylic Ketone | 60-80% | Requires strong Lewis acid activation.[1] |

Experimental Protocols & Workflow

General Experimental Workflow

A standardized workflow is critical for ensuring reproducibility in these reactions. The following diagram outlines the key stages from reaction setup to product characterization.

Caption: Standard laboratory workflow for an SE' reaction of this compound.

Protocol: Lewis Acid-Mediated Acylation with Acetyl Chloride

This protocol is a representative procedure for the acylation of an allylsilane, adapted from established methodologies.[1][3]

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.2 eq)

-

Titanium tetrachloride (TiCl₄) (1.2 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add this compound (1.0 eq) and anhydrous CH₂Cl₂ under a nitrogen atmosphere.

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add TiCl₄ (1.2 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

-

After stirring for 15 minutes, add a solution of acetyl chloride (1.2 eq) in anhydrous CH₂Cl₂ dropwise over 15 minutes.

-

Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the layers. Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-acetylcyclopentene.

Conclusion and Outlook

This compound is a powerful synthetic tool whose reactivity is reliably governed by the β-silyl effect. This electronic principle allows for highly regioselective reactions with a broad spectrum of electrophiles, enabling the controlled formation of substituted cyclopentene derivatives. The ability to predictably form C-H, C-X (halogen), C-O, and C-C bonds makes this reagent and its parent class of allylsilanes indispensable for modern organic synthesis. Future research will likely focus on developing catalytic and enantioselective variants of these transformations, further expanding the synthetic chemist's toolkit for creating complex, high-value molecules.

References

-

UQ eSpace. (n.d.). Investigations into the mechanism of the electrophilic cleavage of allylsilanes and the synthesis of optically active silicon centred allylic silacyclopentanes. The University of Queensland. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic substitution of unsaturated silanes. Retrieved from [Link]

-

Fleming, I. (1990). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. SciSpace. DOI: 10.1002/CHIN.199033337. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Retrieved from [Link]

-

Danheiser, R. L., Carini, D. J., & Basak, A. (1981). (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. Journal of the American Chemical Society, 103(6), 1604–1606. Retrieved from [Link]

-

Wickham, G., & Kitching, W. (n.d.). Electrophilic substitution with allylic rearrangement (SE'). Anti stereoselectivity in trifluoroacetolysis of some cyclohex-2-enylsilanes, -germanes and -stannanes. The Journal of Organic Chemistry. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Steric Control of the Epoxidation of 1-Hydroxymethyl3-Cyclopentene Using Aryl or Silyl Hydroxyl Protecting Groups. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Manifestation of the β-Silicon Effect in the Reactions of Unsaturated Systems Involving a 1,2-Silyl Shift. Retrieved from [Link]

-

Sci-Hub. (n.d.). ChemInform Abstract: (TRIMETHYLSILYL)CYCLOPENTENE ANNULATION: A REGIOCONTROLLED APPROACH TO THE SYNTHESIS OF FIVE‐MEMBERED RINGS. Retrieved from [Link]

-

KISTI. (n.d.). (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. Retrieved from [Link]

-

Scilit. (n.d.). (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. Retrieved from [Link]

-

De Gruyter. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved from [Link]

-

Wikipedia. (n.d.). Danheiser annulation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Effect of a trimethylsilyl moiety on the nucleophilic character of the C=C bond: a comparative kinetic investigation of the epoxidation of substituted and unsubstituted cycloalkenes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Semantic Scholar. (n.d.). (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. Retrieved from [Link]

-

Sci-Hub. (n.d.). The β-silicon effect as a control element for the regioselective ring opening of oxetanes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tris(trimethylsilyl)silane. Retrieved from [Link]

-

SciSpace. (n.d.). The β Effect of Silicon and Related Manifestations of σ Conjugation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 18). 14.1: Electrophilic Addition to Alkenes. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A Safe Simple Halogenation Experiment. Retrieved from [Link]

-

Wikipedia. (n.d.). Negative hyperconjugation in silicon. Retrieved from [Link]

-

YouTube. (2023, November 27). Electrophilic Addition Reactions of Hydrocarbons | Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 22). 12.8: Epoxidation. Retrieved from [Link]

-

PubMed. (2019, November 25). Vinyl Cation Stabilization by Silicon Enables a Formal Metal-Free α-Arylation of Alkyl Ketones. Retrieved from [Link]

-

Journal of the American Chemical Society. (2024, November 6). Silylium-Ion-Promoted (3 + 2) Annulation of Allenylsilanes with Internal Alkynes Involving a Pentadienyl-to-Allyl Cation Electrocyclization. Retrieved from [Link]

-

YouTube. (2021, August 21). Halogenation - Alkene Reactions Part 5 of 9 - Organic Chemistry 101. Retrieved from [Link]

-

YouTube. (2015, October 26). Organic Chemistry - Electrophilic Addition Mechanisms - Carbocation Intermediates. Retrieved from [Link]

-

PubMed Central. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Retrieved from [Link]

-

Quora. (2021, August 14). What are the structure of the product when cyclopentene react with peroxy acid?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 2). 8.2: Halogenation of Alkenes - Addition of X₂. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Org. Synth. 2012, 89, 267. Retrieved from [Link]

-

PubMed. (2023, April 25). Reactivity of electrophilic cyclopropanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, April 3). 7.9: Orientation of Electrophilic Additions - Markovnikov's Rule. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov's Rule – Fundamentals of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Halogenation Alkanes. Retrieved from [Link]

Sources

- 1. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. The Electrophilic Substitution of Allylsilanes and Vinylsilanes (1990) | Ian Fleming | 41 Citations [scispace.com]

- 4. scispace.com [scispace.com]

- 5. Negative hyperconjugation in silicon - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. leah4sci.com [leah4sci.com]

- 11. Effect of a trimethylsilyl moiety on the nucleophilic character of the C [[double bond, length as m-dash]] C bond: a comparative kinetic investigation of the epoxidation of substituted and unsubstituted cycloalkenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Danheiser annulation - Wikipedia [en.wikipedia.org]

- 13. (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 3-(Trimethylsilyl)cyclopentene: Stability, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(trimethylsilyl)cyclopentene, a versatile organosilane intermediate with growing importance in organic synthesis and drug discovery. The document details the compound's physicochemical properties, stability profile, and safe handling procedures. A significant focus is placed on its synthesis via the Danheiser annulation, with a detailed experimental protocol provided. Furthermore, this guide explores the reactivity of the allylsilane moiety and its applications in constructing complex molecular architectures relevant to pharmaceutical development.

Introduction: The Strategic Value of Allylsilanes in Synthesis

Organosilicon compounds have emerged as powerful tools in modern organic chemistry, offering unique reactivity and stability profiles. Among these, allylsilanes are particularly valuable synthetic intermediates. The strategic placement of a silicon atom β to a carbon-carbon double bond profoundly influences the molecule's electronic properties, rendering the distal carbon of the double bond nucleophilic. This "β-silyl effect" is fundamental to the utility of allylsilanes in a wide range of carbon-carbon bond-forming reactions. This compound, as a cyclic allylsilane, provides a rigid scaffold that can be strategically incorporated into complex molecules, making it a valuable building block in the synthesis of natural products and active pharmaceutical ingredients (APIs). This guide aims to provide researchers with the essential knowledge to safely handle, store, and effectively utilize this important synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in a research setting.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 14579-08-9 | [1][2] |

| Molecular Formula | C₈H₁₆Si | [1] |

| Molecular Weight | 140.30 g/mol | [1] |

| Boiling Point | 144 °C | [1] |

| Density | 0.823 g/cm³ | [1] |

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show signals for the trimethylsilyl group (a sharp singlet around 0 ppm), olefinic protons (in the range of 5.5-6.0 ppm), and aliphatic protons of the cyclopentene ring.

-

¹³C NMR: Key signals would include the trimethylsilyl methyl carbons (around 0 ppm), the sp² carbons of the double bond (in the downfield region of the spectrum), and the sp³ carbons of the cyclopentene ring.

-

IR Spectroscopy: Characteristic bands would include C-H stretching vibrations for both sp² and sp³ hybridized carbons, a C=C stretching vibration for the double bond (typically around 1640 cm⁻¹), and strong bands associated with the Si-C bonds of the trimethylsilyl group (around 1250 and 840 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 140. Common fragmentation patterns for trimethylsilyl compounds include the loss of a methyl group (M-15) and the presence of a prominent peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion.[3][4]

Stability and Safe Handling

As with all organosilicon compounds, a clear understanding of the stability and proper handling of this compound is crucial for ensuring laboratory safety and experimental success.

Chemical Stability

Allylsilanes, including this compound, exhibit moderate stability. Their stability is influenced by several factors:

-

Hydrolytic Stability: The silicon-carbon bond in allylsilanes is generally stable to water and neutral or slightly basic conditions. However, under acidic conditions, the C-Si bond can be cleaved. This reactivity is the basis for many of their synthetic applications but also necessitates careful consideration of reaction and storage conditions. The presence of moisture in acidic environments can lead to protodesilylation.

-

Thermal Stability: Organosilanes generally possess good thermal stability. This compound can be distilled at its boiling point of 144 °C under atmospheric pressure, indicating it is stable at this temperature. However, prolonged heating at high temperatures, especially in the presence of catalysts or impurities, may lead to decomposition or rearrangement.

Safe Handling and Personal Protective Equipment (PPE)

Given the flammable nature and potential reactivity of organosilanes, the following handling procedures and PPE are mandatory:

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.

-

Ignition Sources: The compound is flammable and should be kept away from open flames, sparks, and hot surfaces. Use of intrinsically safe equipment is recommended.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield are essential.

-

Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact.

-

Lab Coat: A flame-retardant lab coat is required.

-

-

Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. All waste containing this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste.

Storage

Proper storage is critical to maintain the integrity of this compound:

-

Inert Atmosphere: To prevent slow degradation due to atmospheric moisture and oxygen, it is best to store the compound under an inert atmosphere (e.g., nitrogen or argon).

-

Container: Store in a tightly sealed, appropriate container.

-

Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. Refrigeration is recommended for long-term storage.

Synthesis of this compound: The Danheiser Annulation

The most prominent and efficient method for the synthesis of this compound and its derivatives is the Danheiser annulation. This powerful [3+2] annulation reaction involves the Lewis acid-mediated reaction of an α,β-unsaturated ketone with an allenylsilane.[5][6]

Reaction Mechanism

The mechanism of the Danheiser annulation is a well-studied and elegant cascade of events that leverages the unique properties of the organosilane.

Figure 1: Mechanism of the Danheiser Annulation.

The reaction is initiated by the activation of the α,β-unsaturated ketone by a Lewis acid, typically titanium tetrachloride (TiCl₄). This increases the electrophilicity of the β-carbon of the enone. The allenylsilane then acts as a nucleophile, attacking the activated enone. This is followed by a key 1,2-silyl shift, which generates a vinyl cation that rearranges to a more stable allylic cation stabilized by the β-silyl group. Subsequent intramolecular cyclization and elimination yield the final this compound product.

Experimental Protocol: Synthesis of 2-Methyl-3-(trimethylsilyl)cyclopent-2-en-1-one

The following protocol is adapted from the original work by Danheiser et al. and illustrates the synthesis of a substituted this compound derivative.[5]

Materials:

-

2-Methyl-2-cyclopenten-1-one

-

(Trimethylsilyl)allene

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon inlet is charged with 2-methyl-2-cyclopenten-1-one (1.0 equivalent) and anhydrous dichloromethane.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lewis Acid Addition: A solution of titanium tetrachloride (1.1 equivalents) in dichloromethane is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Allenylsilane Addition: A solution of (trimethylsilyl)allene (1.1 equivalents) in dichloromethane is then added dropwise to the reaction mixture at -78 °C.

-

Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting enone is consumed.

-

Quenching: The reaction is quenched at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Workup: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-methyl-3-(trimethylsilyl)cyclopent-2-en-1-one.

Figure 2: Experimental workflow for the Danheiser Annulation.

Applications in Drug Development and Organic Synthesis

The synthetic utility of this compound and its derivatives lies in the subsequent transformations of the allylsilane and vinylsilane moieties. These functionalities can be converted into a variety of other functional groups, making these compounds versatile intermediates in the synthesis of complex molecules.

-

Hosomi-Sakurai Reaction: The allylsilane can undergo electrophilic substitution with a wide range of electrophiles, such as aldehydes, ketones, and acetals, in the presence of a Lewis acid. This reaction forms a new carbon-carbon bond at the γ-position of the allylsilane.

-

Protodesilylation: The vinylsilane can be converted to the corresponding alkene with retention of configuration upon treatment with acid.

-

Halogenation: The vinylsilane can be converted to a vinyl halide.

-

Cross-Coupling Reactions: The vinylsilane can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.

These transformations allow for the elaboration of the cyclopentene scaffold into more complex structures, which is a key strategy in the synthesis of natural products and in the generation of diverse libraries of compounds for drug discovery.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its synthesis via the Danheiser annulation is a reliable and well-established method. A thorough understanding of its stability, combined with strict adherence to safe handling procedures, enables its effective and safe use in the laboratory. The rich chemistry of the allylsilane and vinylsilane functionalities provides chemists with a powerful tool for the construction of complex molecular architectures, with significant potential in the field of drug development.

References

-

Danheiser, R. L.; Carini, D. J.; Basak, A. (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings. J. Am. Chem. Soc.1981 , 103 (6), 1604–1606. [Link][1]

-

Danheiser, R. L.; Carini, D. J.; Fink, D. M.; Basak, A. Scope and stereochemical course of the (trimethylsilyl)cyclopentene annulation. Tetrahedron1983 , 39 (6), 935-947. [Link]

-

Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. PubMed. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (Trimethylsilyl)cyclopentene annulation: a regiocontrolled approach to the synthesis of five-membered rings | Semantic Scholar [semanticscholar.org]

- 3. Rick L. Danheiser - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. synarchive.com [synarchive.com]

- 6. Danheiser annulation - Wikipedia [en.wikipedia.org]

A Technical Guide to 3-(Trimethylsilyl)cyclopentene: Synthesis, Reactivity, and Significance in Modern Chemistry

Abstract

Organosilicon compounds, particularly allylsilanes, have become indispensable tools in modern organic synthesis due to their unique reactivity, stability, and low toxicity.[1] Among these, 3-(Trimethylsilyl)cyclopentene emerges as a pivotal building block, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth analysis of this compound, beginning with the foundational principles of allylsilane chemistry. It details authoritative synthetic protocols, explores the mechanistic underpinnings of its characteristic reactions, and presents its applications, particularly in annulation strategies for forming five-membered rings. This document is intended for researchers and professionals in organic synthesis and drug development, providing both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Value of the Allylsilane Motif

Allylsilanes are a class of organosilicon compounds that have been extensively utilized in organic synthesis for over half a century.[1] Their prominence stems from a unique combination of stability and controlled reactivity. Unlike more reactive organometallic reagents, allylsilanes are generally stable to air and moisture, yet their reactivity can be unlocked under specific, often mild, conditions.[2]

The synthetic utility of allylsilanes is dominated by the β-silicon effect , a phenomenon where the silicon atom stabilizes a positive charge at the β-position. This stabilization facilitates electrophilic substitution reactions (SE2') with a high degree of regio- and stereocontrol. The silyl group acts as a "super proton," readily cleaving to form a stable cation and driving the formation of a new carbon-carbon bond.[2][3] This predictable reactivity makes allylsilanes, including the cyclic variant this compound, powerful precursors for synthesizing natural products and other bioactive compounds.[1]

The Advent of (Trimethylsilyl)cyclopentene Annulation

The significance of this compound and its derivatives is fundamentally linked to the development of annulation strategies for creating five-membered rings. A landmark contribution in this area is the Danheiser annulation , an organic reaction that combines an α,β-unsaturated ketone with a trialkylsilylallene using a Lewis acid.[4] This reaction proceeds to form a trialkylsilylcyclopentene, demonstrating a regiocontrolled approach to cyclopentene synthesis.[4][5][6]

This annulation methodology provided a strategic and reliable route to substituted silylcyclopentenes, which could then be used in a variety of subsequent transformations. The discovery highlighted the utility of silicon-based reagents in orchestrating complex cyclizations, paving the way for more advanced applications.

Synthesis and Characterization

The preparation of allylsilanes can be achieved through various methods, including the silylation of allylic substrates with silicon nucleophiles (e.g., silylzinc, silylmagnesium, or silylboron reagents) under transition metal catalysis.[7] Another powerful approach involves the reaction of allenes with silylcuprates, which can generate a wide variety of functionalized allylsilanes.[8]

Detailed Synthetic Protocol: Danheiser Annulation

The Danheiser annulation remains a cornerstone for the synthesis of this compound derivatives. The reaction involves the Lewis acid-mediated [3+2] annulation of an α,β-unsaturated ketone with an allenylsilane.

Causality of Experimental Choices:

-

Lewis Acid (e.g., TiCl4): Titanium tetrachloride is a strong Lewis acid that activates the α,β-unsaturated ketone by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack by the allenylsilane.

-

Allenylsilane: This reagent serves as the three-carbon component. The terminal double bond of the allene acts as the nucleophile. The silicon group is crucial for directing the initial attack and stabilizing the resulting vinyl cation intermediate.

-

Low Temperature (-78 °C): The reaction is conducted at low temperatures to control the reactivity of the strong Lewis acid and prevent side reactions, ensuring a clean and high-yielding transformation.

Step-by-Step Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum. The system is maintained under an inert nitrogen atmosphere throughout the reaction.[9]

-

Reagent Charging: The α,β-unsaturated ketone (1.0 equiv) is dissolved in a dry, non-protic solvent such as dichloromethane (CH2Cl2) and added to the flask.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lewis Acid Addition: Titanium tetrachloride (TiCl4, 1.5 equiv) is added dropwise to the stirred solution. The mixture is stirred for 15 minutes to allow for the formation of the ketone-Lewis acid complex.[5]

-

Allenylsilane Addition: A solution of the allenyl(trimethylsilyl)silane (1.2 equiv) in CH2Cl2 is added dropwise via syringe over 20-30 minutes.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Workup and Purification: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with CH2Cl2 (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the this compound derivative.

Physical and Spectroscopic Data

The characterization of this compound and its derivatives relies on standard spectroscopic techniques. Below is a table summarizing typical data.

| Property | Typical Value/Observation |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Varies with substitution; typically distillable under reduced pressure. |

| 1H NMR (CDCl3) | δ ~0.1 ppm (s, 9H, Si(CH3)3), δ ~2.0-2.5 ppm (m, 4H, allylic CH2), δ ~5.5-6.0 ppm (m, 2H, vinylic CH) |

| 13C NMR (CDCl3) | δ ~-2.0 ppm (Si(CH3)3), δ ~30-40 ppm (allylic C), δ ~125-135 ppm (vinylic C) |

| IR (neat) | ν ~3050 cm-1 (=C-H), ~1610 cm-1 (C=C), ~1250, 840 cm-1 (Si-CH3) |

Core Reactivity and Synthetic Significance

The utility of this compound lies in its predictable and versatile reactivity, primarily driven by the allylsilane functional group.

Electrophilic Substitution (SE2' Reaction)

The cornerstone reaction of this compound is its Lewis acid-catalyzed reaction with electrophiles. This process occurs via an SE2' mechanism, where the electrophile adds to the double bond at the carbon distal to the silyl group, and the silyl group is eliminated. The β-silicon effect provides a strong driving force by stabilizing the transient carbocation intermediate.

Mechanism:

-

Activation of the electrophile (E+) by a Lewis acid.

-

Nucleophilic attack by the π-bond of the cyclopentene ring on the activated electrophile. This attack occurs at the C5 position to form a β-silyl carbocation intermediate at C4.

-

The C-Si bond, which is oriented anti-periplanar to the empty p-orbital of the carbocation, undergoes rapid cleavage.

-

Elimination of the trimethylsilyl group (as TMS-X) and formation of a new double bond between C3 and C4, resulting in an allylic substitution product.

Figure 1: S-E-2' Reaction Mechanism. A simplified diagram showing the key intermediate.